REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8](Cl)[N:7]=1.[NH3:15].C(O)C>S([O-])([O-])(=O)=O.[Cu+2].CCOCC>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([NH2:15])[N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC1=NC(=CC(=C1)C)Cl)C
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is dissolved in 125 ml of chloroform
|
Type
|
WASH
|
Details
|
washed with excess sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride solution, dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
of crude oil obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted into dilute hydrochoric acid
|
Type
|
EXTRACTION
|
Details
|
The acidic extract
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
removing the ether in vacuo
|
Type
|
DISTILLATION
|
Details
|
the product (8.0 g.) is distilled
|
Type
|
CUSTOM
|
Details
|
Purified material is collected at 125°-128° C. at 0.4 mm
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNC1=NC(=CC(=C1)C)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |